molecular formula C14H10OS B14254826 5-(Thiophen-2-yl)naphthalen-2-ol CAS No. 211796-83-7

5-(Thiophen-2-yl)naphthalen-2-ol

Cat. No.: B14254826
CAS No.: 211796-83-7
M. Wt: 226.30 g/mol
InChI Key: YCBGVPYCHHUYFZ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a thiophene ring and a hydroxyl group. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both naphthalene and thiophene, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)naphthalen-2-ol typically involves the coupling of a thiophene derivative with a naphthalene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of a thiophene boronic acid with a naphthalene halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of dihydronaphthalene or tetrahydronaphthalene derivatives.

    Substitution: Formation of halogenated naphthalene or thiophene derivatives.

Scientific Research Applications

5-(Thiophen-2-yl)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

    Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position.

Uniqueness

5-(Thiophen-2-yl)naphthalen-2-ol is unique due to its combination of a thiophene ring and a naphthalene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

211796-83-7

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

5-thiophen-2-ylnaphthalen-2-ol

InChI

InChI=1S/C14H10OS/c15-11-6-7-12-10(9-11)3-1-4-13(12)14-5-2-8-16-14/h1-9,15H

InChI Key

YCBGVPYCHHUYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C3=CC=CS3

Origin of Product

United States

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